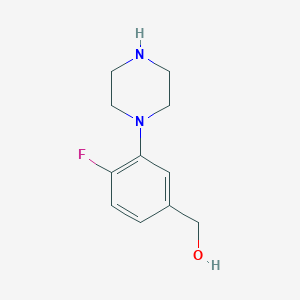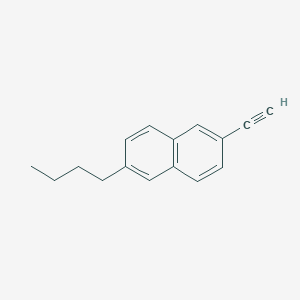
2-Butyl-6-ethynylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-6-ethynylnaphthalene is an organic compound belonging to the naphthalene family. Naphthalenes are polycyclic aromatic hydrocarbons consisting of two fused benzene rings. The compound is characterized by the presence of a butyl group at the second position and an ethynyl group at the sixth position on the naphthalene skeleton. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-ethynylnaphthalene can be achieved through several methods. One common approach involves the alkylation of 2-ethynylnaphthalene with butyl halides under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the ethynyl group acts as a nucleophile, attacking the butyl halide to form the desired product.
Another method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs organoboron reagents and palladium catalysts to couple 2-ethynylnaphthalene with butyl boronic acid under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale alkylation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of zeolite catalysts has been reported to enhance the selectivity and efficiency of the alkylation process .
化学反应分析
Types of Reactions
2-Butyl-6-ethynylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group or other saturated derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Saturated derivatives such as 2-butyl-6-ethylnaphthalene.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
2-Butyl-6-ethynylnaphthalene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of high-performance materials, such as polymers and advanced composites.
作用机制
The mechanism of action of 2-Butyl-6-ethynylnaphthalene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound’s ability to undergo electrophilic aromatic substitution allows it to modify biological molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
2-Ethynylnaphthalene: Lacks the butyl group, making it less hydrophobic and potentially less biologically active.
2-Butyl-1-ethynylnaphthalene: The ethynyl group is positioned differently, which can affect its reactivity and interactions.
2,6-Di-tert-butyl-naphthalene: Contains two bulky tert-butyl groups, leading to different steric and electronic properties.
Uniqueness
2-Butyl-6-ethynylnaphthalene is unique due to the specific positioning of the butyl and ethynyl groups on the naphthalene skeleton. This arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
分子式 |
C16H16 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
2-butyl-6-ethynylnaphthalene |
InChI |
InChI=1S/C16H16/c1-3-5-6-14-8-10-15-11-13(4-2)7-9-16(15)12-14/h2,7-12H,3,5-6H2,1H3 |
InChI 键 |
UCSQGMAIQUOSLD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC2=C(C=C1)C=C(C=C2)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


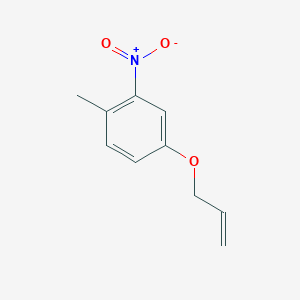

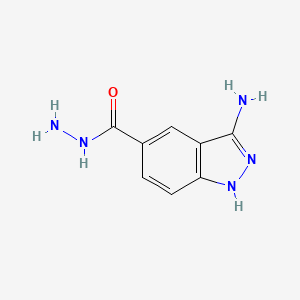
![Methyl 4-[[methyl(oxan-4-yl)amino]methyl]benzoate](/img/structure/B13880440.png)
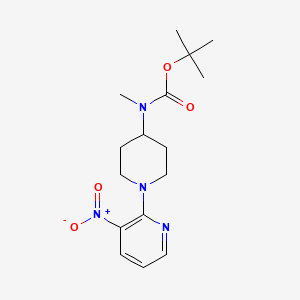
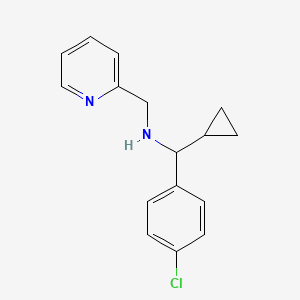
![3-[2-(2-methylpropyl)pyrrolidine-1-carbonyl]-1H-quinoxalin-2-one](/img/structure/B13880450.png)
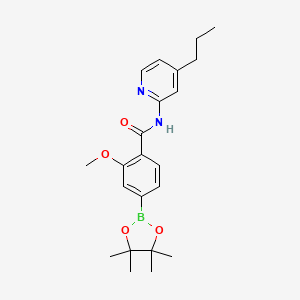
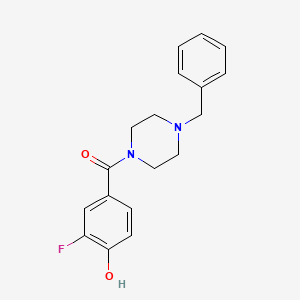
![phenyl N-[4-(1-methylimidazol-2-yl)phenyl]carbamate](/img/structure/B13880466.png)
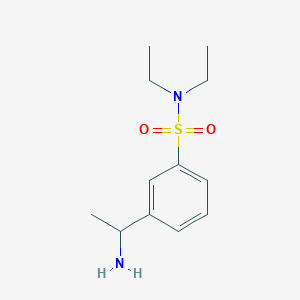
![1-[(4-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13880478.png)
![Ethyl 4-[2-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13880486.png)
